molecular formula C4HCl2IN2 B179692 3,5-Dichloro-2-iodopyrazine CAS No. 136866-30-3

3,5-Dichloro-2-iodopyrazine

Cat. No.: B179692
CAS No.: 136866-30-3
M. Wt: 274.87 g/mol
InChI Key: AEULAQIUCSOQQD-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-iodopyrazine is an organohalogen compound with the molecular formula C4HCl2IN2. It is a pyrazine derivative characterized by the presence of two chlorine atoms and one iodine atom attached to the pyrazine ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .

Scientific Research Applications

3,5-Dichloro-2-iodopyrazine has several scientific research applications:

Safety and Hazards

3,5-Dichloro-2-iodopyrazine is classified as a warning substance . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . The safety data sheet suggests obtaining special instructions before use and providing appropriate exhaust ventilation at places where dust is formed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-iodopyrazine typically involves the iodination of 2,6-dichloropyrazine. One common method includes the use of 2,2,6,6-tetramethylpiperidyl-ZnCl*LiCl in tetrahydrofuran (THF) at 25°C for 30 minutes, followed by the addition of iodine in THF for another 30 minutes . The reaction conditions are carefully controlled to ensure the selective iodination at the 2-position of the pyrazine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-iodopyrazine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the halogen atoms under appropriate conditions.

    Electrophilic Substitution: Reagents like bromine or nitric acid can introduce additional substituents onto the pyrazine ring.

    Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form different derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxidized pyrazine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-iodopyrazin-2-amine
  • 3-Iodo-2,5-dimethylpyrazine
  • 2-Iodo-5-methylpyrazine
  • 2-Iodo-3,5-dimethylpyrazine
  • 2,3-Dichloro-5-iodopyrazine

Uniqueness

3,5-Dichloro-2-iodopyrazine is unique due to the specific arrangement of chlorine and iodine atoms on the pyrazine ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of both chlorine and iodine allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

3,5-dichloro-2-iodopyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2IN2/c5-2-1-8-4(7)3(6)9-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEULAQIUCSOQQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576994
Record name 3,5-Dichloro-2-iodopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136866-30-3
Record name 3,5-Dichloro-2-iodopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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